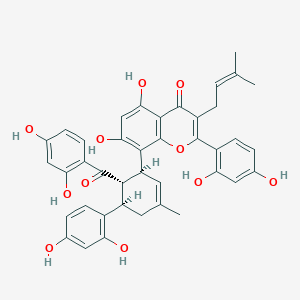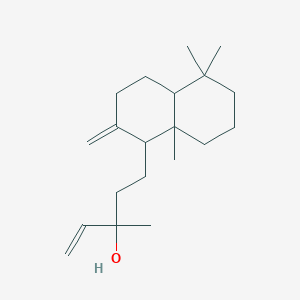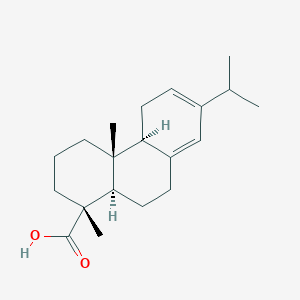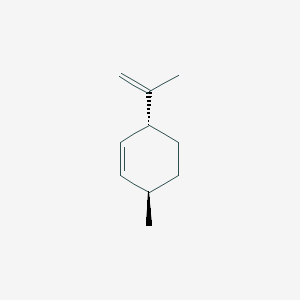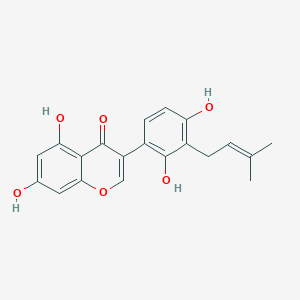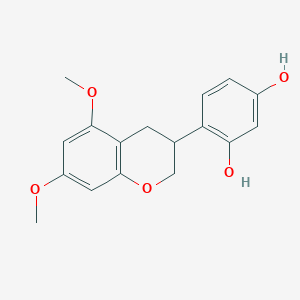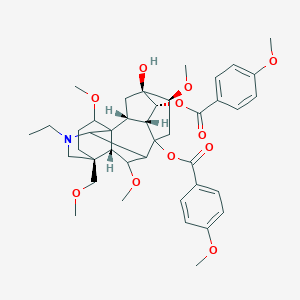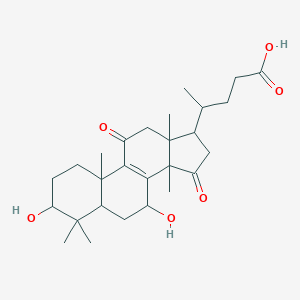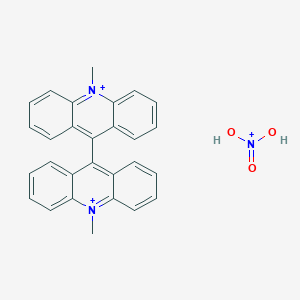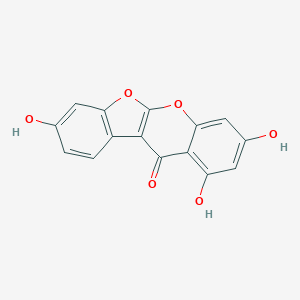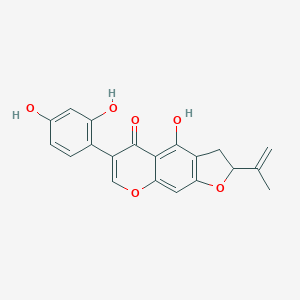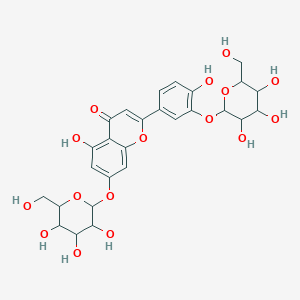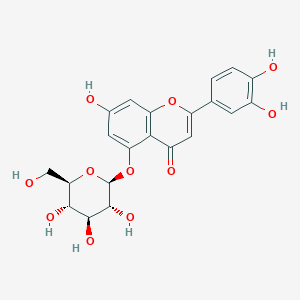
Luteolin 5-glucoside
描述
木犀草素-5-O-葡萄糖苷是一种天然存在的黄酮类糖苷,存在于各种植物中,包括蔬菜、水果和药用草本植物。 它以其显著的生物活性而闻名,例如抗炎、抗氧化和抗癌特性 。 该化合物是木犀草素的衍生物,木犀草素是一种在 5、7、3' 和 4' 位有四个羟基的黄酮 .
作用机制
木犀草素-5-O-葡萄糖苷通过各种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Luteolin 5-glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the generation of nitric oxide (NO) and reactive oxygen species (ROS), and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions play a crucial role in its anti-inflammatory and antioxidant activities .
Cellular Effects
This compound exerts various effects on cells and cellular processes. It has been shown to inhibit cancer-cell survival and proliferation, angiogenesis, invasion, metastasis, and induce apoptosis . It also influences cell function by modulating cell signaling pathways such as mTOR/PI3K/Akt, STAT3, and Wnt/β-catenin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), thereby blocking the nuclear translocation of nuclear factor (NF)-κB and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to alleviate oxidative stress and inflammation, and protect the integrity of the cell layer
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to glucuronide or sulphate conjugates, and can be converted to Luteolin after hydrolysis by intestinal microbacteria . It can also interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Subcellular Localization
Studies on similar compounds suggest that flavonoids can be localized in various compartments or organelles within the cell
准备方法
合成路线和反应条件: 木犀草素-5-O-葡萄糖苷可以通过在亲水性有机溶剂中对木犀草素进行糖基化来合成。 一种有效的方法是使用蜡样芽孢杆菌 A46 细胞,这些细胞在 5-20% 二甲基亚砜 (DMSO) 中表现出高活性和稳定性,木犀草素糖苷的转化率为 90-98% 。 糖基化位置通常位于黄酮类化合物的 C-7、C-3' 或 C4' 羟基 .
工业生产方法: 木犀草素-5-O-葡萄糖苷的工业生产通常涉及生物转化过程。 与严重依赖保护基机制的化学糖基化相比,生物转化提供了一种直接的区域选择性糖基化方法来构建糖苷键 。 据报道,来自各种来源的糖基转移酶,如黄单胞菌和水稻,可以有效地糖基化木犀草素 .
化学反应分析
反应类型: 木犀草素-5-O-葡萄糖苷会发生各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 木犀草素-5-O-葡萄糖苷可以在温和条件下使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。
取代: 取代反应通常涉及亲核试剂,如甲醇钠或碳酸钾。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生醌类,而还原可能会产生二氢衍生物 .
科学研究应用
木犀草素-5-O-葡萄糖苷具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究糖基化反应和黄酮类衍生物的合成.
生物学: 研究该化合物在植物防御机制中的作用及其与各种酶和蛋白质的相互作用.
相似化合物的比较
木犀草素-5-O-葡萄糖苷在黄酮类糖苷中是独一无二的,因为它在 5-O 位具有特定的糖基化。类似的化合物包括:
木犀草素-7-O-葡萄糖苷: 在 7-O 位进行糖基化,以其对某些癌细胞系的细胞毒活性而闻名.
木犀草素-4'-O-葡萄糖苷: 在 4'-O 位进行糖基化,也表现出细胞毒活性.
荭草苷 (木犀草素-8-C-葡萄糖苷): 在 8-C 位进行糖基化,以其抗氧化特性而闻名.
异荭草苷 (木犀草素-6-C-葡萄糖苷): 在 6-C 位进行糖基化,具有类似的抗氧化活性.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGKQZVCLWKUDQ-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942500 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20344-46-1 | |
| Record name | Galuteolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin 5-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEOLIN 5-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


